molecular formula C7H5Br2I B3151185 1,3-Dibromo-5-iodo-2-methylbenzene CAS No. 704909-84-2

1,3-Dibromo-5-iodo-2-methylbenzene

Cat. No.: B3151185
CAS No.: 704909-84-2
M. Wt: 375.83 g/mol
InChI Key: KPJDQGNISKKJTK-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Aromatic Chemistry

Halogenated aromatic compounds are a fundamental class of molecules in organic chemistry, characterized by a benzene (B151609) ring to which one or more halogen atoms are attached. researchgate.net These compounds serve as versatile starting materials and intermediates in the synthesis of a wide array of more complex organic molecules. ncert.nic.in The introduction of halogen atoms onto an aromatic ring, such as benzene or its derivatives, significantly alters the electron distribution and reactivity of the ring, paving the way for a diverse range of chemical transformations. researchgate.netncert.nic.in The specific type of halogen—fluorine, chlorine, bromine, or iodine—and its position on the ring influence the compound's physical and chemical properties. researchgate.net

Among the various halogenated aromatic compounds, polyhalogenated methylbenzenes, which contain a methyl group and multiple halogen atoms on the benzene ring, are of particular interest to researchers. The methyl group, a simple alkyl substituent, further modifies the electronic and steric environment of the aromatic ring. taylorandfrancis.comnih.gov This class of compounds provides a rich platform for investigating reaction mechanisms and developing novel synthetic methodologies. The presence of different halogens on the same molecule, as seen in bromo-iodo substituted compounds, offers opportunities for selective reactions, as the carbon-halogen bonds have different strengths and reactivities. researchgate.net For instance, the carbon-iodine bond is generally more reactive than the carbon-bromine bond, allowing for regioselective transformations. learncbse.in

Significance of 1,3-Dibromo-5-iodo-2-methylbenzene as a Research Target

1,3-Dibromo-5-iodo-2-methylbenzene is a specific polyhalogenated methylbenzene that has garnered attention in the field of chemical research. Its structure, featuring two bromine atoms and one iodine atom strategically positioned on a toluene (B28343) (methylbenzene) framework, makes it a valuable synthetic intermediate. sigmaaldrich.com The distinct reactivity of the iodo and bromo substituents allows for sequential and controlled functionalization of the aromatic ring. This selectivity is a crucial aspect of modern organic synthesis, enabling the construction of complex molecular architectures with high precision.

The compound serves as a model system for studying the effects of multiple halogen substituents on the properties and reactivity of an aromatic ring. Research on such molecules contributes to a deeper understanding of fundamental concepts in physical organic chemistry, including electronic effects, steric hindrance, and reaction kinetics. The specific arrangement of the halogens and the methyl group in 1,3-dibromo-5-iodo-2-methylbenzene provides a unique electronic and steric environment, influencing its behavior in various chemical reactions.

Below is a table summarizing the key properties of 1,3-Dibromo-5-iodo-2-methylbenzene:

PropertyValue
IUPAC Name 1,3-dibromo-5-iodo-2-methylbenzene
Molecular Formula C₇H₅Br₂I
CAS Number 175278-10-1
Synonyms Not available

This table is interactive. Click on the headers to sort the data.

The utility of 1,3-dibromo-5-iodo-2-methylbenzene lies in its potential as a precursor to more complex and functionally diverse molecules. By selectively replacing the halogen atoms with other functional groups, chemists can access a wide range of novel compounds with potential applications in materials science, medicinal chemistry, and agrochemicals. The study of its synthesis and reactivity is therefore an active area of research, driving the development of new synthetic methods and expanding the toolbox of synthetic organic chemists.

Properties

IUPAC Name

1,3-dibromo-5-iodo-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2I/c1-4-6(8)2-5(10)3-7(4)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJDQGNISKKJTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Computational Chemistry and Theoretical Modeling of 1,3 Dibromo 5 Iodo 2 Methylbenzene Systems

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of many-atom systems. researchgate.net It is widely employed to predict a variety of molecular properties, from geometries and reaction energies to spectroscopic signatures.

The electronic structure of a molecule dictates its chemical behavior. DFT calculations can elucidate the distribution of electrons within 1,3-Dibromo-5-iodo-2-methylbenzene and determine the energies of its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. researchgate.netmdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions, indicating higher chemical reactivity. researchgate.netnih.gov Conversely, a large HOMO-LUMO gap implies higher stability. mdpi.com For aromatic compounds, these orbitals are typically π-type orbitals delocalized over the benzene (B151609) ring. The specific energies of the HOMO and LUMO for 1,3-Dibromo-5-iodo-2-methylbenzene would be influenced by the electron-withdrawing effects of the halogen substituents and the electron-donating nature of the methyl group.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Benzene-9.24-1.148.10
Toluene (B28343)-8.82-1.137.69
Bromobenzene-9.03-1.327.71

Electronegativity (χ) : Measures the ability of a molecule to attract electrons.

Chemical Potential (µ) : Relates to the escaping tendency of electrons from an equilibrium system.

Chemical Hardness (η) : Indicates the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. mdpi.com

Electrophilicity Index (ω) : Quantifies the ability of a species to accept electrons.

Local reactivity indices, also derived from DFT calculations, can predict the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks.

Table 2: Global Reactivity Descriptors Note: The formulas for these descriptors are based on the energies of the HOMO and LUMO orbitals. The values presented are for illustrative purposes.

DescriptorFormula
Electronegativity (χ)χ = -1/2 (EHOMO + ELUMO)
Chemical Potential (µ)µ = -χ
Chemical Hardness (η)η = 1/2 (ELUMO - EHOMO)
Electrophilicity Index (ω)ω = µ²/2η

Potential Energy Surfaces (PES) are fundamental to understanding the pathways of chemical reactions. nih.gov A PES maps the potential energy of a system as a function of the positions of its constituent atoms. For a reaction involving 1,3-Dibromo-5-iodo-2-methylbenzene, DFT calculations can be used to construct a multi-dimensional PES that describes the energy changes as reactants are converted into products. researchgate.netnih.gov

These surfaces reveal the minimum energy paths for reactions, allowing for the identification of stable intermediates and transition states. researchgate.net By mapping the PES, chemists can gain a detailed understanding of the reaction mechanism, including the sequence of bond-breaking and bond-forming events.

A transition state is a specific configuration along the reaction coordinate that corresponds to the highest potential energy point on the minimum energy path between reactants and products. ncert.nic.in It represents the energy barrier that must be overcome for a reaction to occur. The structure of the transition state is unstable and cannot be isolated experimentally. ncert.nic.in

DFT calculations are invaluable for locating and characterizing transition state structures. By analyzing the geometry and electronic properties of the transition state for a reaction involving 1,3-Dibromo-5-iodo-2-methylbenzene, researchers can understand the factors that control the reaction rate and selectivity. For instance, in nucleophilic substitution reactions, the transition state involves the simultaneous bonding of the carbon atom to both the incoming nucleophile and the outgoing leaving group. ncert.nic.in

Molecular Electrostatic Potential (ESP) Mapping

Molecular Electrostatic Potential (ESP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. nih.govresearchgate.net The ESP map provides a color-coded representation of the charge distribution, where different colors indicate regions of positive, negative, and neutral potential. nih.gov

The ESP map of 1,3-Dibromo-5-iodo-2-methylbenzene would reveal the influence of its substituents on the charge distribution of the aromatic ring. The electronegative bromine and iodine atoms would create regions of positive potential, known as sigma-holes, on the outermost portion of the halogen atoms. researchgate.net These positive regions are crucial for forming halogen bonds, a type of non-covalent interaction where the halogen atom acts as an electrophilic species. researchgate.net

Conversely, the π-system of the benzene ring and the electron-donating methyl group would contribute to regions of negative electrostatic potential. The ESP map is therefore a powerful tool for predicting and understanding the nature of intermolecular interactions, such as halogen bonding and π-stacking, which govern the supramolecular chemistry and crystal packing of the compound. sci-hub.sescispace.com For example, the interaction between a region of positive potential (like a sigma-hole on a halogen) and a region of negative potential (like a π-cloud of an adjacent molecule) can be visualized and quantified using ESP maps. researchgate.netsci-hub.se

Halogen Bonding Interactions

A halogen bond (XB) is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the XB donor) and a nucleophilic site, such as a Lewis base. acs.orgchemrxiv.org This interaction is analogous to the more familiar hydrogen bond. The basis of the halogen bond is the phenomenon of the "sigma-hole" (σ-hole), a region of positive electrostatic potential located on the outermost surface of the halogen atom, centered along the axis of the covalent bond connecting it to the rest of the molecule (the R-X axis). researchgate.netmdpi.com

While halogens are generally highly electronegative, the electron density around the bonded halogen is anisotropically distributed. This results in a belt of negative potential around the "equator" of the halogen and a region of positive potential at its "pole" opposite the covalent bond. researchgate.net The formation of this positive σ-hole is counterintuitive but can be explained by the electronic structure; it becomes more significant for heavier and more polarizable halogens like bromine and iodine. researchgate.netwikipedia.org The stability of the halogen bond arises from a combination of electrostatic attraction between the positive σ-hole and a negative site, as well as polarization, dispersion, and charge-transfer contributions. mdpi.comacs.org

In aromatic systems, such as derivatives of benzene, halogen bonds are crucial in directing crystal packing, molecular recognition, and supramolecular assembly. The aromatic ring itself can act as a weak halogen bond acceptor, using its π-electron system to interact with the σ-hole. More commonly, halogen atoms on an aromatic ring act as XB donors to Lewis basic atoms like oxygen, nitrogen, or sulfur in neighboring molecules. acs.org The directionality of the interaction is a defining feature, with the R-X···Y angle (where Y is the XB acceptor) typically approaching 180°. rsc.org Quantum chemical studies have shown that this high degree of directionality is driven by a synergy between charge-transfer interactions and Pauli repulsion, while electrostatic contributions can sometimes be more favorable in less stable, non-linear orientations. rsc.org

The strength and directionality of halogen bonds can be precisely tuned by the substituents attached to the aromatic ring. researchgate.net In the case of 1,3-Dibromo-5-iodo-2-methylbenzene, the substituents are two bromine atoms, one iodine atom, and a methyl group. Their electronic properties and positions on the benzene ring significantly modulate the electrostatic potential of the σ-holes on the halogen atoms.

The key factors influencing the σ-hole are:

Halogen Identity : The ability to form strong halogen bonds increases with the polarizability and size of the halogen atom, following the trend I > Br > Cl > F. mdpi.com The iodine atom in 1,3-Dibromo-5-iodo-2-methylbenzene is therefore the most potent halogen bond donor, followed by the bromine atoms.

Electron-Withdrawing Substituents : Groups that withdraw electron density from the aromatic ring enhance the positive character of the σ-hole, thereby strengthening the halogen bond. nsf.gov Quantum calculations have confirmed that placing electron-withdrawing substituents on a carbon framework amplifies the ability of a halogen atom to act as an XB donor. nsf.gov The effect is strongest when the substituent is closest to the halogen atom. nsf.gov

Electron-Donating Substituents : Conversely, electron-donating groups, such as the methyl group (-CH₃) in 1,3-Dibromo-5-iodo-2-methylbenzene, tend to decrease the magnitude of the positive σ-hole, thus weakening the potential halogen bonds.

In 1,3-Dibromo-5-iodo-2-methylbenzene, the iodine atom at position 5 is flanked by two bromine atoms at positions 1 and 3, which are electron-withdrawing relative to carbon. The methyl group at position 2 is electron-donating. The cumulative effect of these substituents on the σ-hole of the iodine atom is complex. Computational studies on substituted iodobenzenes show that the impact of substituents on the σ-hole potential correlates strongly with established trends like Hammett parameters. nih.govacs.org The effect of multiple substituents is often found to be nearly additive. nsf.gov Therefore, the electron-withdrawing character of the bromine atoms would enhance the σ-hole on the iodine, while the electron-donating methyl group would slightly diminish it. The net effect would require specific computational modeling to quantify precisely.

Table 1: Comparison of Halogen Properties and Substituent Effects

Property/SubstituentBromine (Br)Iodine (I)Methyl (-CH₃)
Pauling Electronegativity 2.962.66(Alkyl group)
Polarizability (ų) 4.777.1(Alkyl group)
Primary Electronic Effect Inductively withdrawing, weakly deactivatingInductively withdrawing, weakly deactivatingInductively donating, weakly activating
Expected Impact on XB Donor Strength Moderate donorStrongest donorWeakens XB potential

While specific computational studies on 1,3-Dibromo-5-iodo-2-methylbenzene are not prevalent, research on similar halogenated aromatic compounds provides significant insight into their potential interactions with biological acceptors like phospholipids (B1166683). Molecular dynamics (MD) simulations have become an invaluable tool for studying how ligands interact with biological membranes. nih.gov

Recent computational studies have provided direct evidence for halogen bond-mediated recognition between halogenated compounds and phospholipids. acs.orgnih.gov MD simulations using halobenzene derivatives in a model phospholipid bilayer (such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC) have shown that favorable halogen bonding interactions occur. chemrxiv.org

Key findings from these computational studies include:

Acceptor Sites : The primary halogen bond acceptors in phospholipids are the oxygen atoms of the phosphate (B84403) group (PO-type) and the ester carbonyl groups (CO-type). chemrxiv.orgchemrxiv.org

Interaction Strength : The simulations demonstrate that these interactions are significant and can influence the orientation and insertion depth of halogenated molecules within the membrane. acs.orgnih.gov Iodine-substituted benzenes, in particular, show a notable probability of forming these bonds. chemrxiv.org

Pharmacological Relevance : This recognition phenomenon was previously overlooked but may be crucial in determining the pharmacological or toxicological activity of the vast number of halogenated compounds used in drug discovery. acs.orgnih.gov The ability to form halogen bonds can affect membrane permeability and the way a drug-like molecule interacts with membrane-bound proteins. chemrxiv.org

For a molecule like 1,3-Dibromo-5-iodo-2-methylbenzene, it is computationally predictable that the iodine atom, possessing the most positive σ-hole, would be the primary site for forming halogen bonds with the phosphate or ester oxygen atoms of a phospholipid bilayer. These interactions would likely play a role in its membrane partitioning and orientation.

Semi-Empirical and Ab Initio Methods for Stability and Reactivity Predictions

The stability and reactivity of 1,3-Dibromo-5-iodo-2-methylbenzene can be extensively studied using a range of computational chemistry methods, primarily categorized as semi-empirical and ab initio.

Ab Initio Methods: These methods solve the Schrödinger equation from first principles, without using experimental data for parametrization, apart from fundamental physical constants. acs.org For halogenated systems, methods like Møller-Plesset perturbation theory (e.g., MP2) and Density Functional Theory (DFT) are widely used.

Stability Prediction : Ab initio calculations can determine the optimized molecular geometry and the total electronic energy of the molecule. By comparing the energy of 1,3-Dibromo-5-iodo-2-methylbenzene to that of potential isomers or decomposition products, its relative thermodynamic stability can be predicted. acs.org

Reactivity Prediction : Reactivity can be assessed by analyzing the electronic structure. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate regions susceptible to electrophilic and nucleophilic attack, respectively. nih.gov The calculation of molecular electrostatic potential (MEP) surfaces visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, including the positive σ-holes on the halogen atoms, which are key to predicting halogen bonding interactions. mdpi.comnih.gov

Semi-Empirical Methods: These methods are faster than ab initio calculations because they use parameters derived from experimental data to simplify the complex equations. acs.org Methods like AM1 and PM7 are examples.

Stability Prediction : Semi-empirical methods can rapidly calculate heats of formation and optimized geometries for large numbers of related compounds, making them useful for initial screenings of stability. nih.gov

Reactivity Prediction : While generally less accurate than ab initio methods for detailed electronic properties, they can provide useful qualitative predictions of reactivity. nih.gov For instance, they can be used to calculate HOMO and LUMO energies and atomic charges to get a first approximation of a molecule's reactive sites. researchgate.net The development of newer semi-empirical methods, like the xTB family, has shown improved performance in describing non-covalent interactions like halogen bonds. nih.gov

The choice between semi-empirical and ab initio methods involves a trade-off between computational cost and accuracy. acs.org For a molecule like 1,3-Dibromo-5-iodo-2-methylbenzene, a typical approach would be to use faster semi-empirical methods for initial exploration of conformations and potential reaction pathways, followed by more accurate (and costly) ab initio DFT or MP2 calculations for refining geometries, energies, and specific electronic properties related to reactivity and halogen bonding. nih.govnih.gov

Table 2: Comparison of Computational Methodologies

Method TypeExamplesRelative CostTypical Applications for 1,3-Dibromo-5-iodo-2-methylbenzene
Semi-Empirical AM1, PM7, xTBLowRapid geometry optimization, calculation of heat of formation, initial screening of HOMO/LUMO energies. nih.govnih.gov
Ab Initio (DFT) B3LYP, ωB97X-DMedium-HighAccurate geometry and energy calculations, detailed analysis of molecular orbitals (HOMO/LUMO), generation of molecular electrostatic potential maps, modeling reaction pathways. acs.org
Ab Initio (MP2) RI-MP2HighHigh-accuracy calculation of interaction energies for non-covalent complexes (e.g., halogen-bonded dimers), benchmark calculations. mdpi.comnih.gov

Applications of 1,3 Dibromo 5 Iodo 2 Methylbenzene As a Synthetic Scaffold

Precursor in Complex Organic Synthesis

The primary application of 1,3-Dibromo-5-iodo-2-methylbenzene in complex organic synthesis lies in its ability to undergo sequential, site-selective cross-coupling reactions. This step-wise functionalization is crucial for the construction of highly substituted and intricate molecular frameworks.

The greater reactivity of the C-I bond enables its selective reaction in palladium-catalyzed processes such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. For instance, a Suzuki coupling with an arylboronic acid would be expected to proceed selectively at the iodine-bearing carbon, yielding a biaryl compound while retaining the two bromine atoms for further elaboration. This intermediate can then be subjected to a second cross-coupling reaction, potentially under different conditions or with a different catalyst system, to introduce substituents at the 1- and 3-positions. This sequential approach provides a controlled and predictable route to tri-substituted toluene (B28343) derivatives that would be challenging to synthesize through other methods.

Table 1: Theoretical Sequential Cross-Coupling Reactions of 1,3-Dibromo-5-iodo-2-methylbenzene

StepReaction TypeReagentExpected Product
1Suzuki CouplingArylboronic Acid5-Aryl-1,3-dibromo-2-methylbenzene
2Sonogashira CouplingTerminal Alkyne5-Aryl-1,3-bis(alkynyl)-2-methylbenzene

This table represents a theoretical reaction sequence based on established reactivity patterns of polyhalogenated aromatic compounds.

Fabrication of Polyhalogenated Aryl Scaffolds for Materials Science

Polyhalogenated aromatic compounds are foundational components in the development of novel materials with tailored electronic and photophysical properties. The incorporation of heavy atoms like bromine and iodine can influence properties such as luminescence, charge transport, and flame retardancy. While specific research on 1,3-Dibromo-5-iodo-2-methylbenzene in this context is not widely published, its structure lends itself to the creation of polyhalogenated aryl scaffolds.

Through reactions such as Ullmann coupling or other polymerization techniques, this molecule could serve as a monomer or a cross-linking agent. The resulting polymers would possess a high density of halogen atoms, which can be advantageous for applications in organic electronics, such as in the active layers of organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The halogen atoms can also serve as handles for post-polymerization modification, allowing for the fine-tuning of the material's properties.

Table 2: Potential Applications in Materials Science

Material ClassPotential Role of 1,3-Dibromo-5-iodo-2-methylbenzeneKey Properties Influenced
Organic SemiconductorsMonomer or building blockCharge carrier mobility, energy levels
Flame RetardantsAdditive or reactive componentReduced flammability
Luminescent MaterialsCore scaffoldPhosphorescence, intersystem crossing

This table outlines potential applications based on the known properties of similar polyhalogenated aromatic compounds.

Design of Multimetallic Assemblies and Functional Materials

The field of supramolecular chemistry and the design of functional materials often rely on the use of ligands that can coordinate to multiple metal centers in a predictable manner. The bromine and iodine atoms on 1,3-Dibromo-5-iodo-2-methylbenzene can act as coordination sites for certain metal ions, although this is a less common role for aryl halides compared to nitrogen or oxygen-based ligands.

More significantly, this compound can be elaborated through the synthetic strategies mentioned in section 5.1 to introduce chelating groups at specific positions. For example, sequential Sonogashira couplings could introduce ethynylpyridyl units at the 1-, 3-, and 5-positions, creating a tridentate ligand capable of forming well-defined complexes with transition metals. The resulting multimetallic assemblies could exhibit interesting catalytic, magnetic, or photophysical properties. The rigid and well-defined geometry of the benzene (B151609) core provides a robust scaffold for holding the metal centers in a specific spatial arrangement, which is crucial for the rational design of functional molecular materials.

Environmental Transformation Pathways of Polyhalogenated Methylbenzenes

Distribution and Migration in Environmental Compartments

The distribution and migration of polyhalogenated methylbenzenes like 1,3-Dibromo-5-iodo-2-methylbenzene in the environment are governed by their physicochemical properties, including water solubility, vapor pressure, and lipophilicity (fat-solubility). Due to the presence of multiple halogen atoms, these compounds are generally expected to be hydrophobic and have a low affinity for water. environmentandecology.com Consequently, they tend to adsorb to organic matter in soil and sediment. mdpi.com

The environmental fate of such compounds is often modeled to predict their partitioning between air, water, soil, and sediment. researchgate.net For instance, studies on polybrominated diphenyl ethers (PBDEs), another class of polyhalogenated aromatic compounds, indicate that they predominantly partition to soil and sediment. researchgate.netusda.gov The degree of halogenation influences their environmental mobility; higher degrees of halogenation often correlate with increased partitioning to sediment. nih.gov

Table 1: Predicted Environmental Distribution of 1,3-Dibromo-5-iodo-2-methylbenzene Based on Analogous Compounds

Environmental CompartmentPredicted Behavior and DistributionRationale Based on Analogous Compounds
Soil High potential for adsorption to soil organic matter. mdpi.com Limited leaching to groundwater.Polyhalogenated aromatic hydrocarbons are hydrophobic and exhibit strong binding to soil particles. mdpi.com Deep soil layers are generally less contaminated than surface soils, where deposition occurs. nih.gov
Sediment Expected to be a major sink. usda.govDue to low water solubility and high lipophilicity, the compound will likely partition from the water column into sediments. researchgate.net
Water Low concentrations expected in the water column due to low solubility and partitioning to sediment.Polyhalogenated compounds are known to be persistent in aquatic environments and can accumulate in the lipid tissues of organisms. researchgate.net
Air Potential for atmospheric transport, though likely limited for highly halogenated compounds.While some polyhalogenated compounds can be transported over long distances in the atmosphere, those with higher molecular weights tend to be less volatile. mst.dk
Biota Potential for bioaccumulation in organisms due to its lipophilic nature.Halogenated organic compounds can accumulate in the fatty tissues of organisms and biomagnify up the food chain. researchgate.net

This table is predictive and based on the general behavior of polyhalogenated aromatic compounds. Specific experimental data for 1,3-Dibromo-5-iodo-2-methylbenzene is needed for verification.

Transformation Processes and Degradation Mechanisms (General)

The environmental persistence of 1,3-Dibromo-5-iodo-2-methylbenzene is determined by its susceptibility to various transformation processes, including biodegradation, photodegradation, and other abiotic reactions.

Biodegradation

Microbial degradation is a primary pathway for the breakdown of many organic pollutants. nih.gov The degradation of halogenated aromatic compounds can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions. nih.gov

Aerobic Biodegradation: In the presence of oxygen, bacteria can initiate the degradation of halogenated aromatic compounds through the action of oxygenase enzymes. nih.gov These enzymes introduce hydroxyl groups onto the aromatic ring, leading to the formation of catechols. nih.gov These intermediates are then susceptible to ring cleavage and further metabolism, potentially leading to the complete mineralization of the compound to carbon dioxide and water. asm.org The presence of multiple halogen atoms can, however, hinder the rate of aerobic biodegradation. mdpi.com

Anaerobic Biodegradation: Under anaerobic conditions, a key degradation process for polyhalogenated compounds is reductive dehalogenation. nih.gov In this process, microorganisms use the halogenated compound as an electron acceptor, replacing a halogen atom with a hydrogen atom. nih.gov This process generally becomes more favorable as the degree of halogenation increases. The removal of halogen atoms can make the resulting molecule more susceptible to subsequent degradation. nih.gov

Photodegradation

Photodegradation, or photolysis, involves the breakdown of a chemical by light energy. Iodoaromatic compounds are known to be particularly susceptible to photolysis. wiley.com The carbon-iodine bond is relatively weak and can be cleaved by ultraviolet radiation from sunlight, leading to the formation of free radicals. wiley.com These highly reactive species can then undergo further reactions, contributing to the degradation of the parent compound. The bromine-carbon bonds are also susceptible to photolysis, although generally to a lesser extent than the carbon-iodine bond.

Abiotic Transformation

Other non-biological degradation pathways may also play a role in the environmental fate of 1,3-Dibromo-5-iodo-2-methylbenzene. These can include:

Hydrolysis: The reaction with water can lead to the replacement of a halogen atom with a hydroxyl group. However, for many halogenated aromatic compounds, hydrolysis is a very slow process under typical environmental conditions. epa.gov

Redox Reactions: Abiotic reduction can occur in anaerobic environments through reactions with reduced iron minerals or other reducing agents present in soils and sediments. navy.mil These reactions can lead to the dehalogenation of the compound.

Table 2: Summary of Potential Transformation Pathways for 1,3-Dibromo-5-iodo-2-methylbenzene

Transformation ProcessGeneral MechanismExpected Significance for 1,3-Dibromo-5-iodo-2-methylbenzene
Aerobic Biodegradation Enzymatic oxidation (e.g., by dioxygenases) leading to ring cleavage. nih.govPotentially slow due to the high degree of halogenation.
Anaerobic Biodegradation Reductive dehalogenation, where halogen atoms are replaced by hydrogen. nih.govLikely a significant pathway, particularly for the removal of iodine and bromine atoms.
Photodegradation Cleavage of carbon-halogen bonds by sunlight, especially the carbon-iodine bond. wiley.comExpected to be a relevant degradation pathway in sunlit surface waters and on surfaces.
Hydrolysis Reaction with water to replace a halogen with a hydroxyl group. epa.govGenerally considered a minor pathway for this class of compounds under environmental conditions.
Abiotic Reduction Reaction with reducing minerals in anaerobic environments. navy.milMay contribute to dehalogenation in anoxic sediments and groundwater.

This table summarizes likely transformation pathways based on the behavior of analogous compounds. The actual rates and significance of these pathways for 1,3-Dibromo-5-iodo-2-methylbenzene require experimental validation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,3-dibromo-5-iodo-2-methylbenzene, and how can purity be ensured?

  • Methodological Answer : A plausible route involves sequential halogenation of 2-methylbenzene derivatives. For example:

Methyl-directed bromination : Use FeBr₃ as a catalyst to brominate 2-methylbenzene at the 1,3-positions.

Iodination : Employ directed ortho-metalation (DoM) with a strong base (e.g., LDA) followed by quenching with iodine to introduce the 5-iodo substituent .

  • Purification : Column chromatography (SiO₂, DCM/hexane) and recrystallization (ethanol/water) are recommended. Monitor purity via GC-MS (>95%) and confirm absence of dihalogenated byproducts .

Q. How can spectroscopic techniques (NMR, FTIR) reliably characterize 1,3-dibromo-5-iodo-2-methylbenzene?

  • Methodological Answer :

  • ¹H NMR : Expect a singlet for the methyl group (δ 2.4–2.6 ppm) and absence of aromatic protons due to full substitution.
  • ¹³C NMR : Peaks for Br- and I-substituted carbons appear downfield (δ 120–140 ppm). Validate against NIST reference data for halogenated aromatics .
  • FTIR : C-Br (550–600 cm⁻¹) and C-I (500–550 cm⁻¹) stretches confirm halogen presence. Compare with spectra of analogous compounds (e.g., 1,3-dibromo-5-fluorobenzene) .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of cross-coupling reactions involving 1,3-dibromo-5-iodo-2-methylbenzene?

  • Methodological Answer :

  • Steric Effects : The methyl group at position 2 hinders reactivity at adjacent positions, favoring coupling at the less hindered 5-iodo site in Suzuki-Miyaura reactions.
  • Electronic Effects : Iodine’s lower electronegativity (vs. bromine) enhances oxidative addition with Pd catalysts. Use DFT calculations (e.g., Gaussian09) to map charge distribution and predict reactive sites .
  • Case Study : Compare yields for coupling at Br (3-position) vs. I (5-position) under identical conditions. Contradictions in reported data may arise from solvent polarity (e.g., DMF vs. THF) or ligand choice (e.g., PPh₃ vs. XPhos) .

Q. What strategies resolve contradictions in reported melting points or solubility data for this compound?

  • Methodological Answer :

  • Data Validation : Cross-reference DSC (Differential Scanning Calorimetry) results with independent studies. For example, if melting points vary (e.g., 120–125°C vs. 130–135°C), assess crystallinity via XRD to detect polymorphs .
  • Solubility : Discrepancies in DCM solubility (e.g., 4.0E-3 g/L vs. 6.0E-3 g/L) may stem from trace impurities. Use preparative HPLC to isolate the pure compound and retest .

Q. Can computational models predict the compound’s reactivity in photochemical applications?

  • Methodological Answer :

  • TD-DFT Simulations : Model UV-Vis absorption spectra (e.g., using ORCA) to identify π→π* transitions influenced by heavy atom (I/Br) effects. Validate against experimental λ_max .
  • Reactivity Prediction : Use the PISTACHIO database to simulate photodehalogenation pathways. For example, predict whether C-I bonds cleave preferentially under UV light vs. C-Br bonds .

Key Considerations for Experimental Design

  • Safety : Handle with PPE due to potential lachrymatory effects from halogenated aromatics. Use fume hoods and avoid skin contact .
  • Contradiction Mitigation : Replicate synthesis under inert atmospheres (Ar/N₂) to minimize oxidative byproducts. Document solvent batch sources (e.g., anhydrous DCM vs. technical grade) .

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1,3-Dibromo-5-iodo-2-methylbenzene
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1,3-Dibromo-5-iodo-2-methylbenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.